molecular formula C7H15NO B1587153 Tetrahydrofurfuryl-N,N-dimethylamine CAS No. 30727-09-4

Tetrahydrofurfuryl-N,N-dimethylamine

Cat. No.: B1587153
CAS No.: 30727-09-4
M. Wt: 129.2 g/mol
InChI Key: JKAJLDZOBJSTEW-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl-N,N-dimethylamine (THF-DMA) is a tertiary amine featuring a tetrahydrofurfuryl group (a saturated furan ring) attached to a dimethylamine moiety. The tetrahydrofurfuryl group likely confers unique steric and electronic characteristics, distinguishing it from linear alkyl or aromatic analogs.

Properties

IUPAC Name

N,N-dimethyl-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)6-7-4-3-5-9-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAJLDZOBJSTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952954
Record name N,N-Dimethyl-1-(oxolan-2-yl)methanamine
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30727-09-4
Record name Tetrahydro-N,N-dimethyl-2-furanmethanamine
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Record name Tetrahydrofurfuryl-N,N-dimethylamine
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Record name N,N-Dimethyl-1-(oxolan-2-yl)methanamine
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Record name Tetrahydrofurfuryl-N,N-dimethylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl-N,N-dimethylamine can be synthesized through several methods. One common method involves the reductive amination of furfuryl alcohol using dimethylamine and a hydrogenation catalyst such as palladium on activated charcoal. The reaction is typically carried out in ethanol under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation process, and the product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofurfuryl-N,N-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Tetrahydrofurfuryl-N,N-dimethylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl-N,N-dimethylamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile in chemical reactions, forming bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar N,N-Dimethylamine Derivatives

Structural and Physicochemical Properties
Compound Substituent Molecular Formula Key Properties Applications
THF-DMA Tetrahydrofurfuryl Not explicitly provided (inferred: ~C₇H₁₅NO) Likely moderate polarity due to cyclic ether; enhanced solubility in polar solvents vs. alkyl analogs Potential surfactant, pharmaceutical intermediate
N-Butyl-N,N-dimethylamine Linear alkyl (C₄H₉) C₆H₁₅N Hydrophobic; low CMC (e.g., 1.2 mM for gemini surfactants) Gemini surfactants (e.g., 4-O-4 in )
Trans-[PtCl₂(N,N-dimethylamine)(isopropylamine)] Platinum complex C₅H₁₄Cl₂N₂Pt Cytotoxic; DNA-binding affinity Anticancer agents (cisplatin-resistant cells)
N-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine Thiazole ring C₇H₁₂ClN₃S Reactivity in heterocyclic synthesis Medicinal chemistry (enzyme modulation)

Key Observations :

  • Polarity and Solubility : The tetrahydrofurfuryl group in THF-DMA introduces oxygen-containing cyclic ether functionality, likely increasing polarity and water solubility compared to alkyl-substituted analogs (e.g., N-butyl-N,N-dimethylamine) .
  • Biological Activity : Unlike platinum-based dimethylamine complexes (), THF-DMA’s cyclic ether group may reduce cytotoxicity but enhance compatibility with biological systems for drug delivery or surfactant applications.
Functional Performance
  • Surfactant Properties : Alkyl-N,N-dimethylamines (e.g., 18-O-18 in ) exhibit low critical micelle concentrations (CMCs) due to hydrophobic tails. THF-DMA’s cyclic ether group may reduce micelle stability but improve solubility in aqueous-organic mixtures .
  • Pharmacological Potential: The dimethylamine group in cisplatin analogs enhances DNA binding (), but THF-DMA’s tetrahydrofuran ring could alter bioavailability or target specificity compared to platinum complexes.

Biological Activity

Tetrahydrofurfuryl-N,N-dimethylamine (THF-DMA) is an organic compound with the molecular formula C₇H₁₅NO. It is a tertiary amine derived from tetrahydrofuran, characterized by the presence of a dimethylamino group. This compound has garnered attention in various scientific domains due to its unique chemical properties and potential biological activities.

THF-DMA is known for its ability to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Capable of being reduced to simpler amines.
  • Substitution : The dimethylamino group can be substituted with other functional groups.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and catalytic hydrogenation for reduction. The molecular weight of THF-DMA is approximately 129.20 g/mol, which influences its pharmacokinetics and interaction with biological systems.

Enzyme-Catalyzed Reactions

THF-DMA is employed in studies involving enzyme-catalyzed reactions, particularly those involving amines. Its structure allows it to serve as a substrate or inhibitor in various enzymatic pathways, potentially influencing metabolic processes.

Neuropharmacological Effects

Recent studies have indicated that compounds similar to THF-DMA may exhibit neuroprotective properties. For instance, tetrahydroisoquinoline (THIQ) derivatives have shown significant neuroprotective effects, which could be extrapolated to THF-DMA due to structural similarities. These derivatives are noted for their antioxidative and anti-inflammatory properties, suggesting that THF-DMA might also possess similar activities .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundTertiary AminePotential neuroprotective effects; enzyme substrate
FurfurylaminePrimary AmineUsed in similar applications but differs in reactivity
DimethylamineTertiary AmineKnown for neurotoxic effects; genotoxic potential

This table illustrates the comparative biological activities of THF-DMA with similar compounds, emphasizing its unique position due to its specific structure and properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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